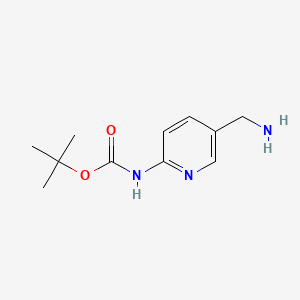

2-(Boc-amino)-5-(aminomethyl)pyridine

Descripción

BenchChem offers high-quality 2-(Boc-amino)-5-(aminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-5-(aminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQTVPEIMTXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940193 | |

| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187237-37-2 | |

| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Senior Application Scientist's Technical Guide to 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-(Boc-amino)-5-(aminomethyl)pyridine, a key bifunctional building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, characterization, and application, offering field-proven insights to empower your research and development endeavors.

Core Introduction: A Molecule of Strategic Importance

2-(Boc-amino)-5-(aminomethyl)pyridine, also known as tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate, is a strategically important heterocyclic intermediate.[1][2][3] Its value lies in the orthogonal reactivity of its two distinct nitrogen functionalities. The 2-amino group is protected by a tert-butoxycarbonyl (Boc) group, rendering it temporarily inert, while the 5-aminomethyl group features a reactive primary amine. This differential protection allows for sequential, site-selective chemical modifications, making it an invaluable linker and scaffold component in the synthesis of complex target molecules, particularly in the field of drug discovery.

Physicochemical & Handling Properties

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The data below represents typical specifications for this reagent.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 187237-37-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [1][2][3][4] |

| Molecular Weight | 223.27 g/mol | [3][4][5] |

| Appearance | White to yellow powder/solid | [6] |

| Melting Point | 132-134 °C | [2][5] |

| Purity | Typically ≥95% (HPLC) | [1][6] |

| Solubility | Soluble in methanol, dichloromethane | [7] |

| Storage | 2-8°C, under inert atmosphere (Nitrogen or Argon) | [4][5] |

| Sensitivity | Air sensitive |[2][5] |

Expert Insight on Handling & Storage: This compound is designated as air-sensitive and should be stored under an inert atmosphere to prevent degradation.[2][5] The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide. For long-term storage, keeping the material in a desiccator at the recommended 2-8°C is crucial for maintaining its purity and reactivity.[4][5]

Synthesis and Purification: A Validated Approach

The synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable route begins with 2-amino-5-methylpyridine.

Diagram 1: Synthetic Workflow Overview

Sources

- 1. 2-(Boc-amino)-5-(aminomethyl)pyridine 95% | CAS: 187237-37-2 | AChemBlock [achemblock.com]

- 2. 5-Aminomethyl-2-(Boc-amino)pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-(Boc-amino)-5-(aminomethyl)pyridine | CAS 187237-37-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 187237-37-2|2-(Boc-amino)-5-(aminomethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. H50078.06 [thermofisher.com]

- 7. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Stability Profiling and Lifecycle Management of 2-(Boc-amino)-5-(aminomethyl)pyridine

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2). It is designed for researchers requiring high-purity maintenance of this intermediate during drug development workflows.

Executive Summary

2-(Boc-amino)-5-(aminomethyl)pyridine is a bifunctional pyridine building block frequently employed in medicinal chemistry (e.g., PROTAC linkers, heterocyclic synthesis). Its structural duality—containing an acid-labile Boc-protected amine at the C2 position and a highly nucleophilic, air-sensitive primary aminomethyl group at the C5 position—creates a complex stability profile.

While the pyridine core offers aromatic stability, the molecule is susceptible to atmospheric carbonylation (formation of carbamates with

Chemical Profile & Physicochemical Properties[1][2][3]

| Property | Specification | Relevance to Stability |

| CAS Number | 187237-37-2 | Unique Identifier |

| IUPAC Name | tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate | Defines functional groups |

| Molecular Weight | 223.27 g/mol | Calculation standard |

| Physical State | Off-white to pale yellow solid | Color change indicates oxidation |

| Melting Point | 132–134°C | Thermal stability limit |

| pKa (Predicted) | ~9.5 (Primary amine), ~3.5 (Pyridine N) | Basicity dictates |

| Hygroscopicity | Moderate to High | Prone to hydrolysis/caking |

| Air Sensitivity | High (Primary amine) | Absorbs |

Degradation Mechanisms: A Deep Dive

To preserve this compound, one must understand how it fails. The degradation is not random; it follows specific chemical pathways driven by environmental exposure.

A. Atmospheric Carbonylation (The Primary Threat)

The C5-aminomethyl group (

-

Mechanism:

-

Observation: The free-flowing powder becomes sticky or forms a crust. Solubility in organic solvents (DCM, MeOH) decreases due to salt formation.

B. Acid-Catalyzed Boc Deprotection

The tert-butoxycarbonyl (Boc) group at C2 is designed to be acid-labile.[1] While stable to base, trace acidity (from degraded solvents like chloroform or environmental acid vapors) can catalyze the cleavage of the Boc group, releasing isobutylene and

-

Trigger: Exposure to acidic fumes (HCl, TFA) or protic solvents with acidic impurities.

C. Oxidative Discoloration

Pyridine derivatives with benzylic-type amines are prone to N-oxidation or oxidative coupling at the benzylic position under UV light or prolonged oxygen exposure. This manifests as a color shift from off-white to deep yellow/brown.

Visualization of Degradation Pathways

The following diagram illustrates the causality of degradation, mapping environmental triggers to chemical outcomes.

Figure 1: Primary degradation pathways. The most immediate risk is CO2 absorption by the primary amine.

Storage & Handling Protocols

This protocol is designed to ensure shelf-life integrity >12 months.

Phase 1: Long-Term Storage (The "Gold Standard")

Objective: Isolate the compound from thermodynamics (heat) and kinetics (reactants like

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to moisture and oxygen over time.

-

Atmosphere: Purge the headspace with dry Argon (preferred over Nitrogen due to higher density) before sealing.

-

Sealing: Wrap the cap junction tightly with Parafilm® or electrical tape to prevent gas exchange.

-

Secondary Containment: Place the sealed vial inside a desiccator or a secondary jar containing activated silica gel or

sachets. -

Environment: Store at 2–8°C (Refrigerated) .

-

Note: Freezing (-20°C) is acceptable but requires rigorous thawing protocols to prevent condensation.

-

Phase 2: Active Handling (The "Thaw-Use-Reseal" Cycle)

Objective: Prevent condensation, which introduces water and dissolves atmospheric

-

Equilibration (Critical): Remove the vial from the fridge and let it stand at room temperature for 30 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis and carbonylation.

-

-

Aliquot Strategy: If frequent use is expected, sub-divide the bulk material into single-use aliquots under an inert atmosphere glovebox or glovebag.

-

Solvent Compatibility:

-

Dissolve in: Anhydrous DCM, THF, or Methanol.

-

Avoid: Acetone (can form imines with the primary amine), Chloroform (often contains acidic stabilizers like HCl unless specifically stabilized with amylene).

-

Storage Workflow Diagram

Figure 2: Lifecycle management workflow to prevent moisture ingress and oxidation.

Quality Control (QC) & Re-Validation

Before using stored material in critical steps (e.g., GMP synthesis or late-stage coupling), validate purity.

A. Visual Inspection

-

Pass: Free-flowing, off-white powder.

-

Fail: Clumped aggregates, sticky residue, or dark brown/orange color.

B. Analytical Verification

-

1H-NMR (DMSO-d6):

-

Check for the Boc singlet (~1.4 ppm, 9H).

-

Check for the methylene doublet (~3.7 ppm, 2H).

-

Diagnostic: Appearance of broad peaks or shifts in the methylene region suggests carbamate formation. Loss of the Boc peak indicates deprotection.

-

-

LC-MS:

-

Verify Molecular Ion:

. -

Check for dimer peaks (urea formation) or de-Boc mass (

).

-

References

-

Chongqing Chemdad Co., Ltd. (n.d.). Technical Data Sheet: CAS 187237-37-2.[2][3] Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 187237-37-2|2-(Boc-amino)-5-(aminomethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. 2-(Boc-amino)-5-(aminomethyl)pyridine 95% | CAS: 187237-37-2 | AChemBlock [achemblock.com]

- 4. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. PubChemLite - Tert-butyl n-[5-(aminomethyl)pyridin-2-yl]carbamate (C11H17N3O2) [pubchemlite.lcsb.uni.lu]

2-(Boc-amino)-5-(aminomethyl)pyridine as a bifunctional linker

Technical Whitepaper: 2-(Boc-amino)-5-(aminomethyl)pyridine – Strategic Utilization in Orthogonal Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the demand for rigid, bifunctional linkers has surged, driven by the rise of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD).[1][2] 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2) represents a high-value "hetero-bifunctional" scaffold.[3] Unlike flexible PEG or alkyl chains, this pyridine-based linker offers structural rigidity, improving metabolic stability and restricting conformational entropy—a critical factor in stabilizing ternary complexes in targeted protein degradation.[1][2]

This guide provides a technical deep-dive into the chemical architecture, orthogonal reactivity profile, and experimental deployment of this linker in drug development.[1][2]

Chemical Architecture & Reactivity Profile

The utility of 2-(Boc-amino)-5-(aminomethyl)pyridine stems from its electronic asymmetry.[3] It presents two nitrogen nucleophiles with vastly different pKa values and steric environments, enabling highly selective "orthogonal" functionalization without the need for transient protecting group manipulations.[1][2]

Structural Analysis

-

Position 5 (Aminomethyl Group): A primary aliphatic amine attached to a benzylic-like carbon.[1][2][3] It acts as a "soft" nucleophile with high basicity (pKa

9.0–9.5).[1][2][3] It is sterically accessible and reacts rapidly with activated esters, sulfonyl chlorides, and aldehydes.[1][2] -

Position 2 (Boc-Protected Amino Group): A protected heteroaryl amine.[1][2][3] The 2-aminopyridine motif is electronically distinct; the exocyclic nitrogen is significantly less nucleophilic than an aliphatic amine due to resonance delocalization into the electron-deficient pyridine ring. The Boc group masks this position, preventing side reactions during C5-functionalization.[1][2]

Diagram 1: Structural & Electronic Analysis

Caption: Electronic asymmetry of the linker allowing for stepwise, orthogonal functionalization.

Orthogonal Synthesis Workflow

The standard workflow involves reacting the highly nucleophilic C5-amine first, followed by Boc-deprotection and subsequent functionalization of the C2-amine.

Step 1: C5-Functionalization (The "Easy" Coupling)

Due to its aliphatic nature, the C5-amine couples readily using standard amide bond formation chemistries (e.g., HATU, EDC/HOBt) or reductive amination.[1][2]

-

Key Consideration: No special precautions are needed for the Boc group at C2, as it is stable to basic coupling conditions.[1][2]

Step 2: Boc-Deprotection

Removal of the Boc group exposes the 2-aminopyridine.

-

Note: The resulting 2-aminopyridine is often isolated as a salt (TFA or HCl).[1][2][3] Neutralization (free-basing) is required before the next coupling step, but care must be taken as free 2-aminopyridines can be sparingly soluble in non-polar solvents.[2]

Step 3: C2-Functionalization (The "Hard" Coupling)

The exposed 2-aminopyridine is a weak nucleophile (pKa of conjugate acid

Diagram 2: Stepwise Synthetic Pathway

Caption: Sequential workflow for converting the bifunctional linker into a final conjugate.

Applications in Drug Discovery

PROTAC Linker Design

In PROTAC development, linker length and rigidity are pivotal for ternary complex stability (Cooperativity,

-

Rigidity: The pyridine ring introduces a defined vector, reducing the entropic penalty upon binding compared to flexible PEG chains.[1][2]

-

Solubility: The basic nitrogen in the pyridine ring (and the resulting secondary amines) can improve the physicochemical properties (LogD) of the final PROTAC molecule.[1][2]

-

Usage: Connects an E3 ligase ligand (e.g., Pomalidomide derivative) via the C2-amine and a Warhead (target protein ligand) via the C5-aminomethyl.[1][2][3]

Fragment-Based Drug Discovery (FBDD)

The molecule serves as an excellent "fragment growing" vector.[1][2][3]

-

Scaffold: The 2-aminopyridine core is a privileged scaffold in kinase inhibitors (mimicking the ATP adenine ring).[1][3]

-

Vector: The 5-aminomethyl group allows for rapid library expansion into the solvent-exposed region of a binding pocket.

Experimental Protocols

Protocol A: Selective Amide Coupling at C5 (Aminomethyl)

This protocol assumes the attachment of a carboxylic acid "Warhead" to the C5 position.[1][3]

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1][2] Stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Coupling: Add 2-(Boc-amino)-5-(aminomethyl)pyridine (1.0 eq) to the mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Warhead + 223.27 - H2O).[2][3]

-

Workup: Dilute with EtOAc, wash with sat.[1][2][3] NaHCO3, water, and brine.[1][2] Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (typically DCM/MeOH gradients).[1][2][3] The Boc group remains intact.[1][2][4]

Protocol B: Boc-Deprotection & C2-Functionalization

This protocol describes the removal of Boc and subsequent reaction with an isocyanate to form a urea (common in PROTACs).

-

Deprotection: Dissolve the intermediate from Protocol A in DCM (2 mL/mmol). Add TFA (1 mL/mmol).[1][2] Stir for 1 hour.

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.[1][2][3] The product is the TFA salt.[1][2]

-

Neutralization: Redissolve in DMF. Add DIPEA (5.0 eq) to ensure the 2-aminopyridine is free-based.

-

Functionalization (Urea Formation): Add the desired Isocyanate (1.1 eq).[1][2][3]

-

Reaction: Heat to 50°C for 4–12 hours. (Note: 2-aminopyridines are poor nucleophiles; heating is often required compared to aliphatic amines).[2][3]

-

Purification: Reverse-phase HPLC is recommended due to the polarity of the pyridine core.[1][2]

Troubleshooting & Stability

| Issue | Probable Cause | Solution |

| Low Yield at Step 1 | Steric hindrance of the carboxylic acid.[3] | Switch to stronger activation (e.g., acid chloride) or increase temperature to 40°C. |

| Incomplete Boc Removal | Acid concentration too low.[1][2][3] | Use 4M HCl in Dioxane or neat TFA.[1][2] Ensure reaction is anhydrous to prevent hydrolysis of other sensitive groups.[1][2] |

| No Reaction at C2 (Step 3) | Low nucleophilicity of 2-aminopyridine.[2] | Critical: 2-aminopyridines often require Buchwald conditions (Pd2(dba)3, Xantphos, Cs2CO3) for arylation, rather than simple SnAr.[1][2][3] |

| Solubility Issues | Pyridine salts are polar.[1][2][3] | Use polar aprotic solvents (DMF, DMSO, NMP) for the C2-functionalization step.[1][2] |

References

-

Chemical Identity & Properties

-

PROTAC Linker Strategies

-

Synthetic Methodology (Boc-Deprotection & Pyridine Reactivity)

-

Related Scaffold Applications (Edoxaban Intermediate)

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - Tert-butyl n-[5-(aminomethyl)pyridin-2-yl]carbamate (C11H17N3O2) [pubchemlite.lcsb.uni.lu]

- 3. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Technical Deep Dive: 2-(Boc-amino)-5-(aminomethyl)pyridine as a Strategic Scaffold

The following technical guide details the applications, synthesis, and strategic value of 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2).

Executive Summary

2-(Boc-amino)-5-(aminomethyl)pyridine is a high-value heterocyclic building block characterized by its orthogonal amine protection and pyridine core. In modern drug discovery, it serves as a critical "bifunctional handle," allowing medicinal chemists to independently manipulate the 2-amino "hinge-binding" motif and the 5-aminomethyl "solvent-front" extension.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design , where the pyridine nitrogen improves aqueous solubility compared to benzene analogs, and the rigid aromatic spacer defines precise exit vectors for ligand extension.

Key Physicochemical Profile

| Property | Value | Relevance |

| CAS Number | 187237-37-2 | Unique Identifier |

| Molecular Weight | 223.27 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~1.2 | Favorable lipophilicity for oral drugs |

| pKa (Pyridine N) | ~3.5 - 4.0 | Weak base; less protonated at physiological pH than alkyl amines |

| H-Bond Donors/Acceptors | 2 / 4 | Excellent for kinase hinge interactions |

Structural Logic & Applications

The "Hinge-Binder" Paradigm (Kinase Inhibitors)

The 2-aminopyridine motif is a privileged scaffold in kinase inhibition. It mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

-

The 2-NH-Boc group: Serves as a masked donor. Upon deprotection, the free -NH2 donates an H-bond to the backbone carbonyl of the kinase hinge.

-

The Pyridine Nitrogen: Accepts an H-bond from the backbone amide NH.

-

The 5-Aminomethyl group: Points towards the solvent-exposed region, allowing the attachment of solubilizing groups (e.g., piperazines, morpholines) or warheads (e.g., acrylamides for covalent inhibition) without disrupting the primary binding mode.

PROTAC Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid, semi-polar connector.

-

Orthogonality: The free primary amine (5-position) can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative) first. The Boc group is then removed to couple the Warhead (Target protein ligand).

-

Solubility: The pyridine ring reduces the overall lipophilicity (LogD) of the PROTAC compared to phenyl-based linkers, improving DMPK properties.

Visualization of Structural Utility

Figure 1: Functional mapping of the scaffold showing its dual-reactivity profile.

Synthesis & Production Strategy

The most robust synthesis route starts from 6-aminonicotinonitrile . The challenge is reducing the nitrile to a primary amine without reducing the pyridine ring or removing the Boc group.

Retrosynthetic Analysis

-

Precursor: 6-Aminonicotinonitrile (Commercially available, cheap).

-

Step 1 (Protection): Installation of Boc group on the exocyclic amine.

-

Step 2 (Reduction): Selective reduction of the nitrile (-CN) to methylamine (-CH2NH2).

Critical Process Parameters (CPP)

-

Regioselectivity: The exocyclic amine is more nucleophilic than the pyridine nitrogen, but bis-Boc formation can occur. Control equivalents of (Boc)2O.[1][2]

-

Chemoselectivity (Reduction): Standard hydrogenation (Pd/C, H2) can sometimes reduce the pyridine ring or lead to secondary amine formation (dimerization). Nickel Boride (NiCl2 / NaBH4) is the superior choice for lab-scale synthesis due to its high selectivity for nitriles over aromatic rings and carbamates.

Synthesis Workflow Diagram

Figure 2: Two-step synthesis pathway from 6-aminonicotinonitrile.

Experimental Protocols

Protocol A: Boc-Protection of 6-Aminonicotinonitrile

Objective: Protect the aromatic amine to prevent interference during subsequent coupling or reduction steps.

-

Setup: Charge a round-bottom flask with 6-aminonicotinonitrile (1.0 eq) and Dichloromethane (DCM) [0.2 M concentration].

-

Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Cool to 0°C.[3]

-

Reagent Addition: Dissolve Di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in minimal DCM and add dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (cold, rapid wash to remove DMAP/pyridine), then sat. NaHCO3, then Brine. Dry over Na2SO4.[2]

-

Purification: Recrystallize from Hexane/EtOAc or flash column chromatography.

-

Yield Expectation: 85–95%.

-

Protocol B: Selective Nitrile Reduction (Nickel Boride Method)

Objective: Convert the nitrile to a primary amine while preserving the Boc group and Pyridine ring.

-

Setup: Dissolve tert-butyl (5-cyanopyridin-2-yl)carbamate (1.0 eq) in Methanol [0.1 M].

-

Catalyst Precursor: Add Nickel(II) chloride hexahydrate (NiCl2·6H2O, 1.0 eq). The solution will turn green.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4, 7.0 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H2). The solution will turn black (formation of active Nickel Boride species).

-

Quench: After 1–2 hours (TLC monitoring), quench with Diethylenetriamine (1.0 eq) or sat. NH4Cl to complex the Nickel.

-

Extraction: Evaporate MeOH. Redissolve residue in EtOAc/Water. Extract aqueous layer 3x with EtOAc.[4]

-

Purification: The amine product is polar. Use DCM:MeOH:NH4OH (90:10:1) for chromatography if necessary.

-

Yield Expectation: 70–85%.

-

References

-

Caddick, S., et al. (2003).[5] "A convenient procedure for the reduction of nitriles to primary amines using nickel boride."[5] Tetrahedron, 59(29), 5417-5423. Link

-

Santa Cruz Biotechnology. "2-(Boc-amino)-5-(aminomethyl)pyridine Product Data Sheet." SCBT CAS Database. Link[6][7]

-

Thermo Fisher Scientific. "tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate Specifications." Chemicals Catalog. Link

-

National Institutes of Health (NIH). "Synthesis of 2-amino-5-arylazonicotinate derivatives." PubMed Central. Link

-

Green, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis: Boc-Protected Amines."[5] Organic Chemistry Portal. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 2-(Boc-amino)-5-(aminomethyl)pyridine 95% | CAS: 187237-37-2 | AChemBlock [achemblock.com]

- 7. 2-(Boc-amino)-5-(aminomethyl)pyridine | CAS 187237-37-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes and Protocols for Amide Coupling with 2-(Boc-amino)-5-(aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1][2] The ubiquity of the amide functional group in biologically active compounds necessitates robust and efficient coupling protocols.[2][3] This guide provides a detailed examination of amide coupling protocols specifically tailored for 2-(tert-butoxycarbonyl-amino)-5-(aminomethyl)pyridine, a valuable building block in drug discovery due to its substituted pyridine core.

This document offers a senior application scientist's perspective, moving beyond simple step-by-step instructions to explain the underlying principles and rationale for experimental choices. We will explore common coupling reagents, optimize reaction conditions, and address potential challenges associated with this particular substrate. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

Core Concepts in Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1] Direct reaction is generally not feasible due to the low electrophilicity of the carboxyl carbon and the basicity of the amine. Coupling reagents are therefore employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Two of the most prevalent classes of coupling reagents are carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), and uronium/phosphonium salts, like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).[3] The choice of coupling reagent and additives is critical and can significantly impact reaction efficiency, yield, and the suppression of side reactions like racemization.[1][4]

The Substrate: 2-(Boc-amino)-5-(aminomethyl)pyridine

2-(Boc-amino)-5-(aminomethyl)pyridine (CAS 187237-37-2) is a bifunctional molecule featuring a Boc-protected aminopyridine and a primary aminomethyl group.[5][6][7] The Boc protecting group on the 2-amino position prevents its participation in the amide coupling, directing the reaction to the more nucleophilic primary amine at the 5-position. The pyridine ring itself can influence the reaction; its basicity can affect the reaction medium's pH, and its aromatic nature can present challenges in purification.

Chemical Structure:

Recommended Amide Coupling Protocols

Herein, we detail two robust protocols for the coupling of a generic carboxylic acid (R-COOH) with 2-(Boc-amino)-5-(aminomethyl)pyridine.

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient, third-generation uronium salt-based coupling reagent known for its fast reaction rates and ability to minimize racemization, especially when coupling chiral carboxylic acids.[8][9] It activates the carboxylic acid by forming a highly reactive O-acyl(tetramethyl)isouronium salt.[8]

Reaction Mechanism Overview:

The reaction proceeds via the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form an activated OAt-ester intermediate, which is then readily attacked by the primary amine of 2-(Boc-amino)-5-(aminomethyl)pyridine to yield the desired amide.[10][11]

Diagram of HATU-Mediated Amide Coupling Mechanism:

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. 2-(Boc-amino)-5-(aminomethyl)pyridine | CAS 187237-37-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-(Boc-amino)-5-(aminomethyl)pyridine 95% | CAS: 187237-37-2 | AChemBlock [achemblock.com]

- 7. H50078.06 [thermofisher.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 2-(Boc-amino)-5-(aminomethyl)pyridine

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged structure for inhibitor design. This guide provides a detailed technical overview and actionable protocols for leveraging a key building block, 2-(tert-butoxycarbonylamino)-5-(aminomethyl)pyridine, in the synthesis of novel kinase inhibitors. We will explore the strategic rationale behind its use, detailing the sequential functionalization of its two amine groups, and provide step-by-step protocols for key chemical transformations, including amide bond formation and Boc-group deprotection. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of next-generation kinase-targeted therapeutics.

Introduction: The Pyridine Scaffold in Kinase Inhibition

Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding pocket of these enzymes.[2] A recurring structural motif in many successful inhibitors is the 2-aminopyridine core. This moiety acts as a bioisostere for the adenine ring of ATP, effectively forming one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.[3]

The building block, 2-(Boc-amino)-5-(aminomethyl)pyridine, offers a strategically differentiated platform for inhibitor synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection for the 2-amino functionality, which is often intended to be the final hinge-binding element. This orthogonal protection scheme allows the primary amine of the 5-(aminomethyl) group to be selectively functionalized first. This side chain typically extends towards the solvent-exposed region of the ATP pocket, providing a vector for introducing substituents that can enhance potency, modulate solubility, and achieve selectivity against other kinases.[4]

The Synthetic Blueprint: A Stepwise Approach

The core strategy revolves around a sequential modification of the two amine functionalities. The Boc-protected 2-amino group remains inert during the initial coupling steps, while the more nucleophilic primary amine at the 5-position is derivatized. Following this, the Boc group is removed under acidic conditions to reveal the 2-amino group, which can then be further functionalized to complete the synthesis of the target inhibitor.

Caption: General workflow for synthesizing kinase inhibitors.

Core Experimental Protocols

These protocols provide a foundation for the key transformations. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substrates used.

Protocol 1: Amide Coupling with the 5-(aminomethyl) Group

This procedure details the formation of an amide bond between the primary amine of the starting material and a carboxylic acid of interest (R-COOH). The use of EDC as a coupling agent with HOBt as an additive is a common and effective method to minimize side reactions and racemization.[5]

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Hydroxybenzotriazole (HOBt) is often added to form an active ester intermediate, which improves coupling efficiency and suppresses the formation of N-acylurea byproducts.[6] 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly with sterically hindered substrates.[5]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (R-COOH, 1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M).

-

Activation: Add HOBt (1.1 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir at room temperature for 15-20 minutes. If the acid or amine is particularly unreactive, a catalytic amount of DMAP (0.1 eq.) can be added.

-

Amine Addition: Add a solution of 2-(Boc-amino)-5-(aminomethyl)pyridine (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-24 hours.

-

Work-up:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

| Reagent | Molar Eq. | Purpose |

| R-COOH | 1.0 | Substrate |

| 2-(Boc-amino)-5-(aminomethyl)pyridine | 1.0 | Substrate |

| EDC·HCl | 1.2 | Carboxylic acid activating agent |

| HOBt | 1.1 | Coupling additive, suppresses side reactions |

| DMAP (optional) | 0.1 | Catalyst for acylation |

| Anhydrous DCM or DMF | - | Solvent |

Table 1: Reagents for Amide Coupling Reaction.

Protocol 2: Acid-Catalyzed Boc Deprotection

The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] This step unmasks the 2-amino group for subsequent reactions.

Rationale: The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid. This facilitates the collapse of the carbamate, releasing the stable tert-butyl cation and carbamic acid. The carbamic acid subsequently decarboxylates to yield the free amine and carbon dioxide gas.[7] Due to gas evolution, this reaction should not be performed in a sealed vessel.

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected intermediate (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.

-

Acid Addition: Cool the solution in an ice bath (0 °C). Add TFA dropwise. A typical ratio is 20-50% TFA in DCM (v/v).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The product is often obtained as a TFA salt. It can be used directly in the next step or neutralized.

-

To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the deprotected product.

-

-

Purification: The product is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography, often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent streaking.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Case Study: Synthesis of a Hypothetical TYK2 Inhibitor

To illustrate the application of these protocols, we outline the synthesis of a hypothetical inhibitor targeting Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[9] The design incorporates a cyclopropyl amide moiety, a common feature in selective kinase inhibitors.

Step A: Amide Coupling Using Protocol 1 , 2-(Boc-amino)-5-(aminomethyl)pyridine is coupled with cyclopropanecarboxylic acid.

Step B: Boc Deprotection The resulting intermediate is treated with TFA in DCM according to Protocol 2 to yield the free 2-amino-5-(cyclopropylaminomethyl)pyridine.

Step C: Final Coupling The final step involves coupling the 2-amino group with a heterocyclic fragment, for example, 2-chloropyrimidine, via a nucleophilic aromatic substitution (SNAr) reaction. This step would form the crucial hinge-binding interaction.

Biological Evaluation and Data

The synthesized compounds should be evaluated for their inhibitory activity against the target kinase and a panel of related kinases to assess selectivity. A common method is a radiometric or fluorescence-based in vitro kinase assay, which measures the amount of phosphorylated substrate. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | R-Group (at 5-position) | Target Kinase (TYK2) IC₅₀ (nM) | Off-Target Kinase (JAK2) IC₅₀ (nM) | Selectivity (JAK2/TYK2) |

| HY-001 | Cyclopropylamide | 25 | 2500 | 100x |

| HY-002 | Acetamide | 150 | 1800 | 12x |

| HY-003 | Benzamide | 450 | 5000 | 11x |

Table 2: Hypothetical SAR data for synthesized TYK2 inhibitors.

Conclusion

2-(Boc-amino)-5-(aminomethyl)pyridine is a highly valuable and versatile building block for the synthesis of pyridine-based kinase inhibitors. Its orthogonal protecting group strategy allows for the controlled and sequential functionalization of two key positions, enabling systematic exploration of structure-activity relationships (SAR). The protocols outlined in this guide provide a robust framework for chemists to construct diverse libraries of potential drug candidates targeting a wide range of kinases.

References

-

Falchi, F., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(9), 10184-10196.

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 13(45), 31631-31646.

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection.

-

Sabatier, C., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7047.

-

Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(6), 1694-1698.

-

Wang, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International, 2022, 6909810.

-

Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18506.

-

Showalter, H. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461.

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection.

-

Showalter, H. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ResearchGate.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

-

Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.

-

Sharma, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 2(6), 2053-2058.

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14350.

-

Sroka, W., et al. (2020). Design, Synthesis and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(18), 4284.

-

Gunda, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5899-5902.

-

Zhang, L., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6463-6475.

-

Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208.

-

Cuzzucoli Crucitti, G., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 20(9), 17238-17251.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Solid-Phase Synthesis Involving 2-(Boc-amino)-5-(aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the successful implementation of 2-(Boc-amino)-5-(aminomethyl)pyridine in solid-phase synthesis (SPS). This versatile building block serves as a valuable scaffold for the generation of diverse molecular libraries, particularly in the fields of medicinal chemistry and drug discovery. This document offers a deep dive into the strategic considerations, experimental procedures, and analytical techniques required for the efficient and reliable synthesis of pyridine-containing compounds on a solid support. The protocols outlined herein are designed to be self-validating, with explanations of the chemical principles and rationale behind each step, ensuring a high degree of reproducibility and success for researchers.

Introduction: The Strategic Advantage of the 2-Amino-5-(aminomethyl)pyridine Scaffold

The pyridine motif is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, metal coordination, and a range of other molecular interactions makes it a highly sought-after component in the design of novel therapeutics. The 2-amino-5-(aminomethyl)pyridine core, in particular, offers a unique and strategically advantageous platform for combinatorial library synthesis. The presence of two orthogonally protected amino functionalities allows for the directional and controlled elaboration of molecular complexity.

The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position offers robust protection throughout the synthesis, yet it can be readily removed under acidic conditions that are orthogonal to many other protecting group strategies.[1] The primary amine of the 5-(aminomethyl) group serves as an ideal anchor point for immobilization onto a solid support, initiating the solid-phase synthesis workflow. This guide will provide the foundational knowledge and practical protocols to leverage the unique chemical properties of this building block for the efficient construction of novel chemical entities.

Core Principles and Strategic Considerations

The successful solid-phase synthesis of molecules derived from 2-(Boc-amino)-5-(aminomethyl)pyridine hinges on a thorough understanding of several key principles:

-

Orthogonal Protection Strategy: The cornerstone of this synthetic approach is the use of orthogonal protecting groups. The Boc group is acid-labile, meaning it is removed with acids like trifluoroacetic acid (TFA). This allows for the use of other protecting groups that are stable to acid but can be removed under different conditions (e.g., Fmoc, which is base-labile). This orthogonality is crucial for the selective deprotection and functionalization of different parts of the molecule.[2][3]

-

Solid Support and Linker Chemistry: The choice of resin and linker is critical for the successful immobilization of the starting material and the efficient cleavage of the final product. A linker that is stable to the reaction conditions used for chain elongation but can be cleaved under specific conditions is essential.

-

Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character.[4] While this can be a site for desired functionalization, it can also lead to unwanted side reactions during synthesis, such as alkylation. In many cases, protection of the pyridine nitrogen is not necessary, but for certain synthetic steps involving highly electrophilic reagents, transient protection might be considered.

-

Reaction Monitoring: Due to the heterogeneous nature of solid-phase synthesis, real-time monitoring of reaction completion is crucial to ensure high yields and purity. Various qualitative and quantitative methods can be employed to track the progress of each synthetic step.[5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the solid-phase synthesis of a representative library of compounds using 2-(Boc-amino)-5-(aminomethyl)pyridine as the starting scaffold.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-(Boc-amino)-5-(aminomethyl)pyridine | ≥95% | Commercially Available |

| Rink Amide Resin (100-200 mesh) | 0.5-1.0 mmol/g | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Commercially Available |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available |

| Piperidine | Reagent Grade | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Triisopropylsilane (TIS) | Reagent Grade | Commercially Available |

| Fmoc-protected Amino Acids | Synthesis Grade | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

Workflow Overview

Caption: General workflow for solid-phase synthesis.

Detailed Protocol: Synthesis of a Tripeptide on the Pyridine Scaffold

This protocol describes the synthesis of a model tripeptide (e.g., Ala-Gly-Phe) attached to the 5-aminomethyl position of the pyridine scaffold.

Step 1: Resin Swelling

-

Place Rink Amide resin (1 g, 0.7 mmol) in a solid-phase synthesis vessel.

-

Add DCM (10 mL) and gently agitate for 30 minutes to swell the resin.

-

Drain the DCM.

Step 2: Immobilization of 2-(Boc-amino)-5-(aminomethyl)pyridine

Causality: The aminomethyl group of the pyridine scaffold is coupled to the Rink Amide linker. This is a standard amide bond formation reaction.

-

Dissolve 2-(Boc-amino)-5-(aminomethyl)pyridine (3 eq., 2.1 mmol), HOBt (3 eq., 2.1 mmol), and DIC (3 eq., 2.1 mmol) in DMF (10 mL).

-

Add the solution to the swollen resin.

-

Agitate the mixture at room temperature for 4 hours.

-

Drain the reaction solution.

-

Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Step 3: Capping of Unreacted Sites

Causality: To prevent the formation of deletion sequences, any unreacted amino groups on the resin are acetylated.

-

Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:8, v/v/v).

-

Add the capping solution (10 mL) to the resin and agitate for 30 minutes.

-

Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 4: Iterative Fmoc-Deprotection and Amino Acid Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

Fmoc-Deprotection

-

Add 20% piperidine in DMF (10 mL) to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin with DMF (5 x 10 mL).

-

Perform a qualitative Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful deprotection.[7]

Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (3 eq., 2.1 mmol), HOBt (3 eq., 2.1 mmol), and DIC (3 eq., 2.1 mmol) in DMF (8 mL).

-

Pre-activate the mixture by stirring for 10 minutes at room temperature.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Perform a qualitative Kaiser test to confirm the absence of free primary amines. A negative test (yellow/colorless) indicates successful coupling.

Repeat the Fmoc-deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Ala-OH.

Step 5: Final Boc Deprotection

Causality: The acid-labile Boc group is removed from the 2-amino position of the pyridine ring.

-

Wash the resin with DCM (3 x 10 mL).

-

Add a solution of 50% TFA in DCM (10 mL) to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the solution and wash the resin with DCM (3 x 10 mL).

Step 6: Cleavage from the Resin

Causality: A strong acid cocktail is used to cleave the synthesized molecule from the solid support and remove any remaining side-chain protecting groups. The scavengers (TIS and water) are included to trap reactive cationic species generated during cleavage.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (10 mL) to the resin.

-

Agitate at room temperature for 2 hours.

-

Filter the solution to separate the resin.

-

Collect the filtrate containing the cleaved product.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Step 7: Product Purification and Analysis

-

Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile).

-

Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, NMR spectroscopy.

Analytical Monitoring and Characterization

Consistent and reliable analytical monitoring throughout the synthesis is paramount for troubleshooting and ensuring the quality of the final product.

| Technique | Application | Stage of Use |

| Kaiser (Ninhydrin) Test | Qualitative detection of free primary amines. | After deprotection and coupling steps. |

| Chloranil Test | Qualitative detection of secondary amines (e.g., after coupling to proline). | After coupling steps. |

| Fmoc Quantification (UV) | Quantitative determination of Fmoc-adduct in the deprotection solution to assess coupling efficiency. | After Fmoc deprotection. |

| Cleavage and Test Analysis | A small aliquot of resin is cleaved and analyzed by HPLC and MS to check the integrity of the growing chain. | At intermediate stages of a long synthesis. |

| RP-HPLC | Purity assessment and purification of the final product. | Post-cleavage. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight confirmation of the final product. | Post-cleavage and purification. |

| NMR Spectroscopy | Structural elucidation of the final product. | Post-purification. |

Troubleshooting and Expert Insights

-

Incomplete Coupling: If the Kaiser test is positive after a coupling step, a second coupling (double coupling) should be performed before proceeding to the next deprotection step.

-

Side Reactions with the Pyridine Nitrogen: For syntheses involving highly reactive electrophiles, transient protection of the pyridine nitrogen as its N-oxide can be considered. The N-oxide can be introduced by oxidation with a reagent like m-CPBA and is typically stable to the conditions of Boc-SPPS. It can be removed at the end of the synthesis by reduction.

-

Aggregation: For long or hydrophobic peptide sequences, aggregation on the solid support can hinder reaction kinetics. Using specialized resins (e.g., PEG-grafted resins) or incorporating chaotropic salts can help mitigate this issue.

-

Racemization: The use of coupling additives like HOBt or Oxyma is crucial to minimize racemization, especially when coupling sterically hindered amino acids.

Conclusion

The solid-phase synthesis of molecules based on the 2-(Boc-amino)-5-(aminomethyl)pyridine scaffold offers a powerful and efficient strategy for the generation of diverse chemical libraries. By adhering to the principles of orthogonal protection, careful selection of reagents and reaction conditions, and diligent analytical monitoring, researchers can successfully utilize this versatile building block to accelerate their drug discovery and development efforts. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of these synthetic strategies.

References

-

Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2685. [Link]

-

Dal Cin, M., Davalli, S., Marchioro, C., Passarini, M., Perini, O., Provera, S., & Zaramella, A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2002). Analytical methods for solid phase peptide synthesis. Current Organic Chemistry, 6(11), 1035-1054.

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]

- Winkler, D. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 50(12), 592-595.

- Zhang, W. (Ed.). (2011). Green Techniques for Organic Synthesis and Medicinal Chemistry. John Wiley & Sons.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Novabiochem. (2023).

- O'Donnell, M. J. (Ed.). (2001). Solid-Phase Organic Synthesis. John Wiley & Sons.

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical biochemistry, 117(1), 147-157.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [escholarship.org]

- 5. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Boc-amino)-5-halopyridines for the Synthesis of Functionalized Aminomethylpyridines

Introduction

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Specifically, 2-amino-5-functionalized pyridines are key intermediates in the synthesis of numerous biologically active compounds.[1][2] The subject of this guide, 2-(Boc-amino)-5-(aminomethyl)pyridine, and its halogenated precursors, represent a versatile platform for introducing molecular diversity. The Boc-protecting group at the 2-position and the latent aminomethyl functionality at the 5-position allow for sequential and selective chemical modifications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with 2-(Boc-amino)-5-halopyridine substrates. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for Suzuki-Miyaura and Sonogashira couplings, and offer practical troubleshooting advice.

I. The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium catalytic cycle. A general understanding of this cycle is crucial for rational reaction design and optimization.[3][4] The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Figure 1: Generalized Palladium Catalytic Cycle.

-

Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the 2-(Boc-amino)-5-halopyridine. This is often the rate-determining step.[6] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6]

-

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[5]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond, releasing the desired product and regenerating the active palladium(0) catalyst.[3][4]

II. Critical Parameters for Successful Cross-Coupling

The success of any palladium-catalyzed cross-coupling reaction is contingent on the judicious selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent is paramount for achieving high yields and purity.

Table 1: Key Parameters and Starting Recommendations

| Parameter | Key Considerations & Insights | Recommended Starting Points |

| Palladium Precatalyst | Air-stable Pd(II) precatalysts are often preferred for convenience and reproducibility.[3] These are reduced in situ to the active Pd(0) species. | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |

| Ligand | The ligand stabilizes the palladium catalyst and modulates its reactivity.[7] Electron-rich and bulky phosphine ligands are often effective for coupling with less reactive aryl chlorides.[8] | PPh₃, Xantphos, SPhos, RuPhos[9] |

| Base | The base is crucial for activating the organometallic reagent in Suzuki couplings and for neutralizing the HX byproduct.[6] Its strength and solubility can significantly impact the reaction outcome. | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N (for Sonogashira) |

| Solvent | The solvent must be inert to the reaction conditions and effectively solubilize the reactants. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. | Dioxane, Toluene, THF, DMF |

| Temperature | Most cross-coupling reactions require thermal energy to proceed at a practical rate. The optimal temperature is dependent on the specific substrates and catalytic system. | 80-110 °C |

III. Protocol: Suzuki-Miyaura Coupling of 2-(Boc-amino)-5-bromopyridine

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[4] This protocol provides a general procedure for the coupling of 2-(Boc-amino)-5-bromopyridine with a variety of aryl and heteroaryl boronic acids.

A. Materials & Reagents:

-

2-(Boc-amino)-5-bromopyridine

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv.)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos or XPhos (4-10 mol%)

-

K₂CO₃ (2-3 equiv.)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon gas

B. Experimental Workflow:

Figure 2: Workflow for Suzuki-Miyaura Coupling.

C. Step-by-Step Procedure:

-

To a flame-dried reaction tube, add 2-(Boc-amino)-5-bromopyridine (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Seal the tube with a septum, and alternately evacuate and backfill with nitrogen or argon three times.

-

Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

-

Place the reaction tube in a preheated oil bath at 90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Boc-amino)-5-arylpyridine.

IV. Protocol: Sonogashira Coupling of 2-(Boc-amino)-5-iodopyridine

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to substituted alkynes.[10][11] For this reaction, the more reactive 2-(Boc-amino)-5-iodopyridine is often the substrate of choice.

A. Materials & Reagents:

-

2-(Boc-amino)-5-iodopyridine

-

Terminal alkyne (1.2 - 1.5 equiv.)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equiv.)

-

Anhydrous THF or DMF

-

Nitrogen or Argon gas

B. Experimental Workflow:

Figure 3: Workflow for Sonogashira Coupling.

C. Step-by-Step Procedure:

-

To a dry Schlenk flask, add 2-(Boc-amino)-5-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate the flask and backfill with nitrogen or argon (repeat three times).

-

Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction at room temperature for 4-12 hours, or gently heat to 50 °C if the reaction is sluggish.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the residue by flash chromatography to yield the 2-(Boc-amino)-5-alkynylpyridine.

V. Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to addressing common problems encountered during these cross-coupling reactions.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solutions |

| Low or No Conversion | Inactive catalyst; insufficient degassing; poor quality reagents/solvents; low temperature. | Use a fresh batch of palladium precatalyst and ligand. Ensure rigorous inert atmosphere techniques. Use freshly distilled or purchased anhydrous solvents. Incrementally increase the reaction temperature. |

| Side Product Formation (e.g., Homo-coupling) | Reaction temperature is too high; incorrect stoichiometry; presence of oxygen. | Lower the reaction temperature. Carefully control the stoichiometry of the coupling partners. Ensure the reaction is performed under a strictly inert atmosphere. |

| Boc-Deprotection | Use of a strongly basic or acidic workup; prolonged heating at high temperatures. | Use a milder base during the reaction and a neutral workup. Minimize reaction time and temperature. |

| Difficulty in Purification | Similar polarity of starting material and product; presence of catalyst-derived impurities. | Optimize the eluent system for column chromatography. Consider a different stationary phase (e.g., alumina). A mild aqueous wash with a chelating agent (e.g., EDTA) can sometimes help remove residual metals. |

VI. References

-

Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651–2710. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

-

Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Strategy for C-C Bond Formation. Accounts of Chemical Research1982 , 15 (11), 340–348. [Link]

-

Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition in English1998 , 37 (15), 2046–2067. [Link]

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society2005 , 127 (13), 4685–4696. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

-

Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphine Ligands in Pd-Catalyzed Amination: A User's Guide. Chemical Science2011 , 2 (1), 27–50. [Link]

-

Wagaw, S.; Buchwald, S. L. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry1996 , 61 (21), 7240–7241. [Link]

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link]

-

Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters2011 , 13 (15), 3956–3959. [Link]

-

Ji, Y.; et al. Discovery of Novel 2-Aminopyridine-Based Mps1 Kinase Inhibitors. ACS Medicinal Chemistry Letters2012 , 3 (1), 40–44. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nobelprize.org [nobelprize.org]

- 6. thermofishersci.in [thermofishersci.in]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Troubleshooting 2-(Boc-amino)-5-(aminomethyl)pyridine Couplings

Executive Summary

The scaffold 2-(Boc-amino)-5-(aminomethyl)pyridine is a critical "linker" unit in medicinal chemistry, particularly for kinase inhibitors and PROTACs. It features two distinct nitrogen centers: a highly nucleophilic aliphatic primary amine at the 5-position (the intended coupling site) and a Boc-protected aromatic amine at the 2-position.

While theoretically straightforward, couplings with this scaffold frequently suffer from three specific failure modes :

-

Guanidinylation: Irreversible capping of the primary amine by uronium coupling reagents (HATU/HBTU).

-

Pyridine Interference: The ring nitrogen acting as a Lewis base or nucleophile.

-

Premature Boc-Loss: Acid- or Lewis-acid-mediated deprotection during activation or workup.

This guide details the mechanistic root causes of these failures and provides self-validating protocols to prevent them.

Critical Side Reaction: The "Uronium Trap" (Guanidinylation)

The most common "silent killer" in amide couplings involving primary alkyl amines (like the

The Mechanism

Uronium reagents (HATU, HBTU) exist in equilibrium with their less reactive guanidinium isomers. If the carboxylic acid activation is slow (due to sterics) or if the amine is added too quickly, the highly nucleophilic aminomethyl group will attack the electron-deficient central carbon of the coupling reagent rather than the activated ester.

Result: You isolate a byproduct with a mass of

Diagnostic Check[1][2]

-

Symptom: LCMS shows a peak with Mass = (Amine MW) + 100 Da (approx).

-

Cause: Excess HATU or insufficient pre-activation time.

Corrective Protocol

-

Pre-activation is Mandatory: Allow the Acid + HATU + DIPEA to stir for 15–30 minutes before adding the pyridine amine. This ensures the HATU is consumed to form the active OBt/OAt ester, which does not guanidinylate the amine.

-

Stoichiometry: Never use >1.05 equivalents of HATU relative to the acid.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired amide formation and the irreversible guanidinium side reaction.

Caption: Kinetic competition between Desired Path A (Amide Formation) and Side Reaction Path B (Guanidinylation).[1]

Troubleshooting Guide & FAQ

Issue: Low Yield / Unreacted Amine

Q: I see the activated ester on LCMS, but it's not reacting with my amine.

-

The Science: The pyridine ring nitrogen (even with the Boc-amino group at C2) can act as a Lewis base. It may hydrogen-bond with the aminomethyl protons or coordinate with the active ester, creating a rigid conformation that hinders attack.

-

The Fix:

-

Solvent Switch: Switch from DCM to DMF or NMP. The high dielectric constant disrupts internal H-bonds/aggregates.

-

Add a "Magic" Catalyst: Add 0.1 eq of HOAt or Oxyma Pure . These additives generate a more reactive active ester than HATU alone and suppress racemization.

-